BenchChemオンラインストアへようこそ!

Imipramine

Serotonin transporter Binding affinity Tricyclic antidepressant

Imipramine (CAS 50-49-7), the prototypical TCA, provides validated dual SERT/NET inhibition (human Ki: 7.7 nM SERT, 67 nM NET). Its balanced profile differs quantitatively from NET-selective desipramine (81-fold higher NET potency) and SERT-selective clomipramine (18-fold higher SERT potency), establishing it as the definitive control for simultaneous dual transporter blockade. USP/EP reference standards support ANDA/DMF submissions and AMV. Research-grade free base offers 56 mg/mL DMSO solubility for HTS. Select based on pharmacological endpoint to ensure translational validity.

Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
CAS No. 50-49-7
Cat. No. B1671792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImipramine
CAS50-49-7
Synonyms4,4'-Methylenebis(3-hydroxy-2-naphthoic acid)-3-(10,11-dihydro-5H-dibenzo(b,f)azepin-5-yl)-N,N-dimethyl-1-propanamine (1:2)
Imidobenzyle
Imipramine
Imipramine Hydrochloride
Imipramine Monohydrochloride
Imipramine Pamoate
Imizin
Janimine
Melipramine
Norchlorimipramine
Pryleugan
Tofranil
Molecular FormulaC19H24N2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
InChIInChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3
InChIKeyBCGWQEUPMDMJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityCRYSTALS FROM ACETONE;  FREELY SOL IN WATER, LESS SOL IN ALCOHOL, SPARINGLY SOL IN ACETONE /HYDROCHLORIDE/
In water, 18.2 mg/l @ 24 °C.
18.2 mg/L at 24 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Imipramine (CAS 50-49-7): A Reference Tricyclic Antidepressant with Dual SERT/NET Inhibition and Pharmacopeial Traceability


Imipramine (CAS 50-49-7) is a dibenzoazepine-derived tricyclic antidepressant (TCA) that functions as a non-selective inhibitor of the serotonin transporter (SERT) and norepinephrine transporter (NET), with reported Ki values of 7.7 nM and 67 nM respectively for the human transporters . As the prototypical TCA and an active comparator in numerous clinical trials, imipramine serves as a validated pharmacological tool for studying dual monoamine reuptake inhibition and remains listed in major pharmacopeias (USP, EP) as a reference standard for analytical method development and quality control applications [1].

Why Imipramine Cannot Be Interchanged with Desipramine, Clomipramine, or Other TCAs in Scientific Workflows


Tricyclic antidepressants exhibit substantial heterogeneity in their monoamine transporter inhibition profiles, receptor off-target binding, and active metabolite pharmacology [1]. The tertiary amine structure of imipramine confers a SERT:NET selectivity ratio distinct from that of its secondary amine metabolite desipramine, which is approximately 100-fold more NET-selective [2]. Similarly, clomipramine demonstrates substantially higher SERT potency than imipramine (Ki ≈ 1 nM vs. 17.5 nM at rSERT) [3]. These pharmacologic differences translate to divergent experimental outcomes in uptake assays, behavioral models, and clinical studies. Selection of an inappropriate TCA analog without quantitative binding data risks invalidating comparative analyses and introducing confounding variables in dose-response and mechanistic studies [1].

Quantitative Comparative Evidence for Imipramine (CAS 50-49-7) vs. Closest Analogs: A Procurement-Focused Data Guide


SERT Affinity: Imipramine vs. Desipramine vs. Clomipramine in a Common Assay System

In a standardized competitive binding assay using rat SERT and [3H]-citalopram, imipramine exhibits a Ki of 17.5 nM, which represents intermediate SERT affinity between the high-potency clomipramine (Ki = 0.97 nM) and the low-potency desipramine (Ki = 217 nM) [1]. This 12.4-fold difference in affinity between imipramine and desipramine at the same target, measured under identical assay conditions, defines the quantitative SERT binding gap between a tertiary amine TCA and its secondary amine metabolite.

Serotonin transporter Binding affinity Tricyclic antidepressant Comparative pharmacology

Dual SERT/NET Inhibition Profile: Imipramine vs. NET-Selective Desipramine

Imipramine inhibits both human SERT (Ki = 7.7 nM) and human NET (Ki = 67 nM), yielding a SERT:NET selectivity ratio of approximately 8.7:1 . In contrast, the secondary amine metabolite desipramine demonstrates a NET Ki of 0.83 nM and SERT Ki of 17.6 nM, yielding a reversed NET:SERT selectivity ratio of approximately 21:1 in favor of NET [1]. The dual-transporter profile of imipramine contrasts with both the predominantly serotonergic profile of SSRIs and the predominantly noradrenergic profile of desipramine.

Norepinephrine transporter Monoamine reuptake Selectivity ratio Tricyclic antidepressant

In Vivo Antidepressant Efficacy: Imipramine vs. Placebo in Randomized Controlled Trials

In a double-blind, placebo-controlled randomized trial (n = 123 subjects with DSM-III-R major depression), imipramine (50-300 mg/day) demonstrated statistically significant superiority to placebo at Weeks 6 and 8 on the 17-item Hamilton Rating Scale for Depression (HAM-D-17) and 28-item HAM-D-28 [1]. A separate secondary analysis of a randomized trial in psychotic depression (n = 114) confirmed that imipramine (50-150 mg/day) produced early insomnia improvement associated with a 7.9-fold increased odds of treatment response (OR 7.9; 95% CI 2.7-23.4; p < 0.001) [2].

Major depressive disorder Hamilton Rating Scale Randomized controlled trial Active comparator

Minimal Dopamine Transporter Affinity: Imipramine vs. Off-Target Dopaminergic Modulation

Imipramine demonstrates minimal interaction with the human dopamine transporter (DAT), exhibiting a Ki of 25 μM (25,000 nM) . This represents approximately 3,250-fold selectivity for SERT over DAT (7.7 nM vs. 25,000 nM) and approximately 370-fold selectivity for NET over DAT (67 nM vs. 25,000 nM). In comparison, some structurally related TCAs exhibit more pronounced dopaminergic modulation [1].

Dopamine transporter Off-target activity Selectivity profiling Tricyclic antidepressant

Pharmacopeial Identity and Purity Specification: USP Reference Standard Grade vs. Research-Grade Material

USP-grade Imipramine Hydrochloride Reference Standard is defined by a compendial purity specification of 98.0%-102.0% on the dried basis [1], with comprehensive characterization data and traceability documentation. This contrasts with general research-grade material where purity specifications and characterization may vary by supplier. The USP monograph establishes defined identification tests (IR absorption, TLC), assay procedures, and impurity limits [2]. Additionally, certified impurity reference standards (e.g., EP Impurity A, B, C) are available for method validation and quality control applications [3].

Reference standard USP monograph Analytical quality control Pharmaceutical analysis

Solubility Profile: Imipramine Free Base vs. Hydrochloride Salt Form

Imipramine free base (CAS 50-49-7) exhibits a defined solubility profile in common laboratory solvents: DMSO solubility = 56 mg/mL (199.7 mM), ethanol solubility = 56 mg/mL, and water insolubility . The hydrochloride salt form (CAS 113-52-0) is water-soluble and represents the pharmaceutical form used in clinical formulations and most in vivo studies. This solubility differential between free base and salt form is critical for experimental design: free base is suitable for in vitro assays requiring DMSO stock solutions, whereas hydrochloride salt is required for aqueous buffers or in vivo dosing via oral or parenteral routes .

Solubility Formulation In vivo dosing Salt form

Evidence-Based Application Scenarios for Imipramine (CAS 50-49-7) in Research and Industrial Workflows


In Vitro SERT/NET Dual Inhibition Studies Requiring Defined Ki Values

For investigators conducting serotonin or norepinephrine uptake assays in HEK293 cells expressing human SERT or NET, imipramine provides a validated dual inhibitor with established Ki values of 7.7 nM (SERT) and 67 nM (NET) . This profile is quantitatively distinct from the NET-selective desipramine (NET Ki = 0.83 nM, 81-fold higher potency) and the highly SERT-selective clomipramine (rSERT Ki = 0.97 nM, 18-fold higher potency) [1][2]. Selection of imipramine is indicated when the experimental objective requires simultaneous inhibition of both transporters at comparable pharmacologic concentrations.

In Vivo Preclinical Models of Depression Requiring a Clinically Validated Positive Control

Imipramine serves as an evidence-based positive control in rodent behavioral models of depression (forced swim test, tail suspension test, chronic mild stress) due to its established clinical efficacy in human RCTs [3]. Studies in rats demonstrate that imipramine attenuates ethanol abstinence-induced depressive-like behaviors and normalizes SERT and glucocorticoid receptor expression in the dorsal hippocampus [4]. These preclinical findings align with imipramine's clinical efficacy profile, supporting its use as a translational bridge between in vivo animal models and human depression studies.

Pharmaceutical Quality Control and Analytical Method Validation (ANDA/DMF)

USP-grade Imipramine Hydrochloride Reference Standard (98.0%-102.0% purity on dried basis) is specified for analytical method development, method validation (AMV), quality control (QC), and stability studies in pharmaceutical manufacturing environments [5]. For ANDA or DMF submissions, traceability to USP or EP compendial standards is required; characterized impurity reference standards (e.g., iminodibenzyl, desipramine, EP Impurities A-D) enable forced degradation studies and impurity profiling by HPLC or GC [6]. Research-grade imipramine, regardless of nominal purity, cannot substitute for compendial reference standards in regulated analytical workflows.

DMSO-Based High-Throughput Screening and In Vitro Pharmacology Assays

For high-throughput screening campaigns or cell-based assays requiring DMSO-soluble compounds, imipramine free base offers defined solubility of 56 mg/mL (199.7 mM) in DMSO, enabling preparation of concentrated stock solutions for automated liquid handling systems . Its minimal DAT affinity (Ki = 25 μM) provides a defined selectivity window for studies focused on serotonergic or noradrenergic pathways without confounding dopaminergic modulation . The availability of comprehensive binding data across multiple transporters supports its use as a reference compound in profiling panels for novel monoamine transporter inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imipramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.